molecular formula C5H11NO B125557 4-Methylpyrrolidin-3-OL CAS No. 143656-69-3

4-Methylpyrrolidin-3-OL

Cat. No. B125557
M. Wt: 101.15 g/mol
InChI Key: PTYCBNUHKXMSSA-UHFFFAOYSA-N
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Description

4-Methylpyrrolidin-3-ol is a compound related to the pyrrolidine family, which is a class of organic compounds containing a five-membered nitrogen-containing ring. The pyrrolidine ring is a common motif in many natural products and pharmaceuticals. Although the provided papers do not directly discuss 4-Methylpyrrolidin-3-ol, they do provide insights into the synthesis, molecular structure, and chemical properties of related pyrrolidine derivatives, which can be extrapolated to understand 4-Methylpyrrolidin-3-ol.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the synthesis of oligo-4-aminopyridine (4-OAP) involves oxidative polycondensation using NaOCl as an oxidant, which could be a relevant method for synthesizing related compounds like 4-Methylpyrrolidin-3-ol . Another method includes the hydroxy-assisted phosphine-catalyzed [3 + 2] cycloaddition of allenoates with o-hydroxyaryl azomethine ylides, which provides a regio- and stereoselective synthesis of functionalized pyrrolidine derivatives . Additionally, the double fluorination of N-protected hydroxyproline derivatives has been used to synthesize N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, a method that could potentially be adapted for the synthesis of fluorinated 4-Methylpyrrolidin-3-ol derivatives .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be characterized using various analytical techniques. For example, the crystal and molecular structure of 3,4-dibromopyrrolidine hydrochloride was determined, revealing a slightly deformed envelope conformation . This information is valuable for understanding the three-dimensional arrangement of substituents around the pyrrolidine ring, which is crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. The synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction demonstrates the reactivity of pyrrolidine derivatives under catalytic conditions . Furthermore, the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine indicates the potential for halogenation reactions at specific positions on the pyrrolidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the glass transition temperature of isotactic polymers derived from N-benzyl-3-methylenepyrrolidin-2-one was found to be 124 °C, which provides insight into the thermal stability of these materials . Additionally, the stability of oligo-4-aminopyridine against thermo-oxidative decomposition was assessed using TG analysis, which is relevant for understanding the stability of pyrrolidine derivatives under various conditions .

Scientific Research Applications

Synthesis and Intermediates in Alkaloid Production

4-Methylpyrrolidin-3-OL derivatives are significant in synthesizing various compounds. For instance, Ma et al. (2020) developed methods for synthesizing methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, which are vital intermediates for tropane alkaloids production (Ma et al., 2020).

Role in Cancer Treatment

The compound's derivatives have applications in cancer treatment. Penning et al. (2009) described the development of PARP inhibitors, including 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), which has shown potential in human phase I clinical trials for cancer treatment (Penning et al., 2009).

Organocatalysis in Chemical Reactions

Ruiz-Olalla et al. (2015) reported that homochiral methyl 4-aminopyrrolidine-2-carboxylates catalyze asymmetric Michael additions of ketones to nitroalkenes. This showcases its role as an organocatalyst in chemical reactions (Ruiz-Olalla et al., 2015).

Antimicrobial and Antifungal Properties

Cvetković et al. (2019) synthesized novel succinimide derivatives of 4-Methylpyrrolidin-3-OL, which exhibited promising in vitro antifungal activities, indicating its potential in antimicrobial applications (Cvetković et al., 2019).

Water Treatment Applications

Bai et al. (2015) demonstrated the use of a graphene-modified, magnetic polypyrrole nanocomposite in efficiently adsorbing methylene blue from aqueous solutions, suggesting its applicability in wastewater treatment (Bai et al., 2015).

Synthesis of Aminopyrrolidines

D’hooghe et al. (2009) developed a method for synthesizing 3-amino-2-methylpyrrolidines, which are valuable in the pharmaceutical industry for producing compounds like the antipsychotic emonapride (D’hooghe et al., 2009).

Building Blocks in Medicinal Chemistry

Si et al. (2016) reported on the synthesis of 4,4-difluoropyrrolidin-3-ol, a valuable building block in medicinal chemistry, which indicates the broader applicability of 4-Methylpyrrolidin-3-OL derivatives in drug development (Si et al., 2016).

Ionic Liquids and Conductivity

Johansson et al. (2008) studied the fluidity and conductivity of N-methylpyrrolidine-acetic acid mixtures, highlighting its role in the development of ionic liquids with potential industrial applications (Johansson et al., 2008).

Safety And Hazards

The safety information for 4-Methylpyrrolidin-3-OL indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Methylpyrrolidin-3-OL are not available, the pyrrolidine ring, which is a part of 4-Methylpyrrolidin-3-OL, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 4-Methylpyrrolidin-3-OL could potentially be used in the development of new therapeutic agents.

properties

IUPAC Name

4-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-2-6-3-5(4)7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYCBNUHKXMSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyrrolidin-3-OL

CAS RN

143656-69-3
Record name 4-methylpyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Roldán, K Hernandez, J Joglar… - Advanced Synthesis …, 2019 - Wiley Online Library
Nitrogen heterocycles are structural motifs found in many bioactive natural products and of utmost importance in pharmaceutical drug development. In this work, a stereoselective …
Number of citations: 19 onlinelibrary.wiley.com
SN Mhaldar, GD Kotkar, SG Tilve - Bioorganic Chemistry, 2022 - Elsevier
A new series of syn-functionalised chiral hydroxy pyrrolidines and pyrrolidones containing α,β-contiguous stereocenters were synthesized via a diphenylprolinol-catalysed asymmetric …
Number of citations: 1 www.sciencedirect.com
AF Parsons, RM Pettifer - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
The tin hydride-mediated cyclisation of a variety of α- and β-amino aldehydes to form substituted pyrrolidines and piperidines under mild, neutral reaction conditions has been …
Number of citations: 23 pubs.rsc.org
S Goda, K Yamada, Y Yamamoto, H Maekawa… - Journal of …, 2003 - Elsevier
Electroreduction of non-conjugated enones and ynones containing a sulfur or a nitrogen atom in the connecting chains brought about regio- and stereoselective intramolecular …
Number of citations: 13 www.sciencedirect.com
HA Namanja-Magliano, GB Evans, RK Harijan… - Biochemistry, 2017 - ACS Publications
Mycobacterium tuberculosis 5′-deoxyadenosine/5′-methylthioadenosine nucleosidase (Rv0091) catalyzes the N-riboside hydrolysis of its substrates 5′-methylthioadenosine (MTA) …
Number of citations: 15 pubs.acs.org
P Clapés Saborit, J Joglar Tamargo, J Bujons Vilàs… - 2018 - digital.csic.es
… Minor (8): (3S,4R,5S)-5-ethyl-4methylpyrrolidin-3-ol (35). "H NMR (400 MHz, CD3OD) “H NMR (400 MHz, CDOD) õ4.24 (t, J = 4.1 Hz, 1H), 3.41 – 3.34 (m, 1H), 3.17 – 3.12 (m, 2H), 189–…
Number of citations: 0 digital.csic.es

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